molecular formula C8H8BrNO2 B1336076 Methyl 4-amino-2-bromobenzoate CAS No. 98545-64-3

Methyl 4-amino-2-bromobenzoate

Cat. No. B1336076
CAS RN: 98545-64-3
M. Wt: 230.06 g/mol
InChI Key: KZOQVTUWEHNNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-amino-2-bromobenzoate” is a chemical compound with the empirical formula C8H8BrNO2 . It has a molecular weight of 230.06 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecules of “Methyl 4-amino-2-bromobenzoate” are almost planar . The compound is isostructural with methyl 4-iodobenzoate . The InChI code for the compound is 1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-bromobenzoate” is a solid at room temperature . It has a molecular weight of 230.06 g/mol . The compound has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-2-bromobenzoate: is a valuable intermediate in organic synthesis. It’s used to construct complex molecules due to its reactive bromine atom, which can undergo various substitution reactions, and the amino group that can be easily modified or protected .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for developing new drug candidates. Its unique chemical properties enable the exploration of targeted therapies for a range of health conditions, from neurological disorders to metabolic diseases .

Material Science

The compound’s structure allows for the synthesis of photoactive materials. These materials are crucial for developing advanced sensors, drug delivery systems, and data storage technologies .

Photomechanical Systems

Methyl 4-amino-2-bromobenzoate: can be incorporated into photomechanical molecular crystals. These crystals can convert photochemical energy into mechanical energy, exhibiting mechanical motions like twisting or bending when exposed to light .

Photoswitchable Materials

The integration of derivatives of this compound into photoswitchable materials is being researched. These materials have applications in creating light-responsive smart materials, which are important for the next generation of technological advancements .

Agrochemicals

As an intermediate, it’s also used in the synthesis of agrochemicals. The bromine atom can be used to create compounds that serve as pesticides or herbicides, contributing to agricultural productivity .

Dye and Pigment Industry

The amino group in Methyl 4-amino-2-bromobenzoate can be diazotized and coupled with other compounds to create azo dyes. These dyes are widely used in the textile industry for their vivid colors and stability .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods, ensuring accurate measurements in various research applications .

Safety And Hazards

“Methyl 4-amino-2-bromobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

methyl 4-amino-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOQVTUWEHNNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412824
Record name methyl 4-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-bromobenzoate

CAS RN

98545-64-3
Record name methyl 4-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-nitro-benzoic acid methyl ester [100959-22-6] (350 mg, 1.35 mmol) in MeOH (60 mL) were subsequently added tin powder (1.6 g, 13.5 mmol) and 3N aqueous HCl (27.8 mL, 83 mmol). The mixture was stirred overnight at RT. The liquid phase was decanted from the excess tin and neutralized by adding a saturated aqueous NaHCO3 solution. An equal amount of water by volume was added and the water phase was extracted with EtOAc (3×). The combined organics were dried (Phase Separator) and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (eluent: EtOAc/c-hexane 1:4) to give the title compound as yellow solid. MS (LC/MS): 230 [M+H]+; tR (HPLC conditions b): 2.89 min.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
27.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2-bromobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-2-bromobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-2-bromobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-2-bromobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-2-bromobenzoate

Q & A

Q1: What makes Methyl 4-amino-2-bromobenzoate a potential drug candidate targeting glutathione-related enzymes?

A1: Research suggests that Methyl 4-amino-2-bromobenzoate (derivative 4 in the study) demonstrates a strong binding affinity for Glutathione Reductase (GR) based on in silico studies []. While in vitro studies did not specifically focus on this derivative, the study highlighted the inhibitory potential of structurally similar Methyl 4-aminobenzoate derivatives on both GR and GST []. This suggests that Methyl 4-amino-2-bromobenzoate could be further investigated for its potential to inhibit these enzymes, which are crucial for cellular defense against oxidative stress and detoxification. Further research is needed to confirm its inhibitory activity and explore its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.